5-Chloroquinolin-8-yl 3-methylbenzoate
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Overview
Description
5-Chloroquinolin-8-yl 3-methylbenzoate is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol.
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloroquinoline derivatives, have been found to exhibit antimicrobial, antimalarial, and anticancer activities
Mode of Action
The exact mode of action of 5-Chloroquinolin-8-yl 3-methylbenzoate is currently unknown . Related compounds, such as cloquintocet-mexyl, have been found to accelerate the herbicide detoxification process . This suggests that this compound might interact with its targets in a similar manner, possibly by modifying or inhibiting their normal function.
Biochemical Pathways
Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to microbial growth, malaria parasite development, and cancer cell proliferation .
Pharmacokinetics
Result of Action
Related compounds have been found to exhibit antimicrobial, antimalarial, and anticancer activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate typically involves the esterification of 5-chloroquinoline-8-ol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .
Chemical Reactions Analysis
5-Chloroquinolin-8-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming various substituted quinoline derivatives.
Scientific Research Applications
5-Chloroquinolin-8-yl 3-methylbenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloroquinolin-8-yl 3-methylbenzoate can be compared with other quinoline derivatives such as:
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar in structure but with a fluorine atom instead of a methyl group, this compound also exhibits antimicrobial and anticancer properties.
3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: This compound shows potent antibacterial and antifungal activity compared with standard antibiotics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMBXMUOUNYBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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